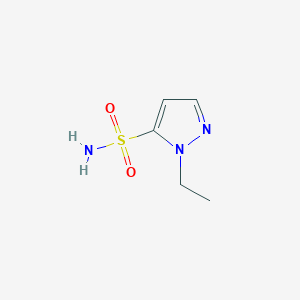
1-ethyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-1H-pyrazole-5-sulfonamide, also known as EHPS, is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a five-membered heterocyclic compound with a sulfonamide group attached to the pyrazole ring. It is a versatile compound that can be synthesized in various ways and has a variety of uses in the lab setting. In
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-5-sulfonamide is not fully understood. However, it is believed that the compound binds to the active site of enzymes and alters their activity. This can lead to changes in the enzymatic reaction rate, which can affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
1-ethyl-1H-pyrazole-5-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. In addition, it has been shown to have anti-inflammatory and antioxidant properties. Furthermore, it has been found to be an effective inhibitor of histone deacetylases, which can lead to changes in gene expression.
Advantages and Limitations for Lab Experiments
1-ethyl-1H-pyrazole-5-sulfonamide has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are several potential future directions for 1-ethyl-1H-pyrazole-5-sulfonamide. One potential direction is the development of more efficient synthesis methods. Additionally, further research could be done to investigate the mechanism of action of the compound and its potential applications in drug development. Finally, further research could be done to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications.
Synthesis Methods
1-ethyl-1H-pyrazole-5-sulfonamide can be synthesized through several different methods. The most common method is the reaction between ethyl pyrazole-5-carboxylate and sodium sulfite or sodium bisulfite. This reaction produces a sulfonamide group that is attached to the pyrazole ring. Other methods include the reaction of ethyl pyrazole-5-carboxylate with sulfamic acid, the reaction of ethyl pyrazole-5-carboxylate with thiourea, and the reaction of ethyl pyrazole-5-carboxylate with sulfuric acid.
Scientific Research Applications
1-ethyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for the preparation of other organic compounds, and as a ligand for metal complexes. It has also been used in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as an antioxidant. Furthermore, it has been used as a model compound for studying the mechanism of action of various enzymes.
properties
IUPAC Name |
2-ethylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUWDMYWCEVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)

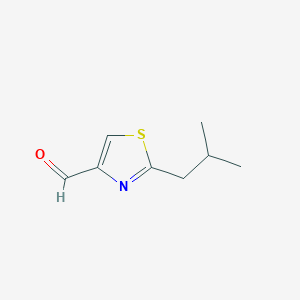
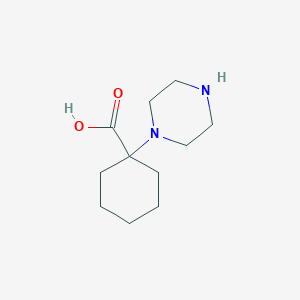
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
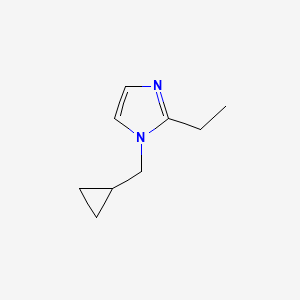
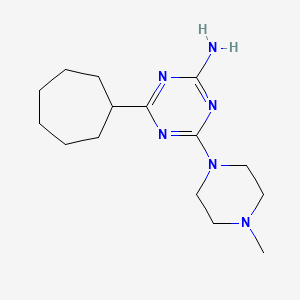
amino}acetic acid](/img/structure/B6615977.png)
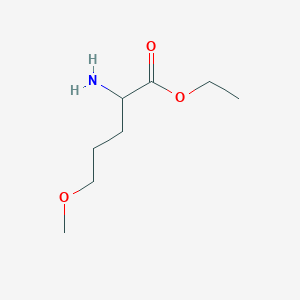
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)